Crystallinity and Solid-State Handling Advantage
As a foundational member of the DEA boronic ester family, Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine possesses the class-defining advantage of being a stable crystalline solid with a N→B bond length characteristic of the class (e.g., 1.682(3) Å for a representative analogue), which underpins its bench stability [1]. This contrasts sharply with the target compound's direct precursor analog, boric acid (H3BO3), and many boronic acids, which are often difficult to crystallize and isolate in high purity. A class-level comparison shows that while pinacol boronic esters have a high degree of variable solubility (making a universal process impossible), the DEA class provides a consistent platform, enabling AstraZeneca to manufacture kilogram-scale batches (5, 50, and 100 kg) [2].
| Evidence Dimension | Physical Form and Manufacturing Scalability |
|---|---|
| Target Compound Data | Crystalline solid (Class property: N→B bond length ~1.68 Å); Enables scalable standard process [2]. |
| Comparator Or Baseline | Pinacol boronic esters: variable physical forms (oils/solids); substrate-dependent solubility prevents standard isolation process [2]. |
| Quantified Difference | Qualitative difference: Standardized process vs. non-standardized. Demonstrated to be scalable to 100 kg batch for the class [2]. |
| Conditions | Single-crystal X-ray diffraction and high-throughput 22-solvent solubility screen [2]. |
Why This Matters
For procurement, the crystalline nature and scalability of the DEA boronic ester class ensures reproducible physical properties and simplifies logistical handling compared to low-melting or oily pinacol ester alternatives.
- [1] Dalton Trans., 2007, 5055-5064. (Representative N→B dative bond structural data for a dioxazaborocane analogue). View Source
- [2] Org. Process Res. Dev. 2020, 24, 9, 1683–1689. Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. View Source
